4-(Pyridin-3-yl)-2-(trifluoromethoxy)benzonitrile
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Overview
Description
4-(Pyridin-3-yl)-2-(trifluoromethoxy)benzonitrile is an organic compound that features a pyridine ring substituted at the 3-position with a benzonitrile moiety and a trifluoromethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)-2-(trifluoromethoxy)benzonitrile typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Benzonitrile Moiety: The benzonitrile group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by a cyano group.
Addition of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)-2-(trifluoromethoxy)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Pyridin-3-yl)-2-(trifluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)-2-(trifluoromethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-3-yl)benzonitrile: Lacks the trifluoromethoxy group, which may affect its chemical and biological properties.
2-(Trifluoromethoxy)benzonitrile: Lacks the pyridine ring, resulting in different reactivity and applications.
4-(Pyridin-3-yl)-2-methoxybenzonitrile: Contains a methoxy group instead of a trifluoromethoxy group, which can influence its electronic properties and reactivity.
Uniqueness
4-(Pyridin-3-yl)-2-(trifluoromethoxy)benzonitrile is unique due to the presence of both the pyridine ring and the trifluoromethoxy group, which confer distinct electronic and steric properties
Properties
CAS No. |
1214353-26-0 |
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Molecular Formula |
C13H7F3N2O |
Molecular Weight |
264.20 g/mol |
IUPAC Name |
4-pyridin-3-yl-2-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)19-12-6-9(3-4-10(12)7-17)11-2-1-5-18-8-11/h1-6,8H |
InChI Key |
UBXLYTSMZUACNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)C#N)OC(F)(F)F |
Origin of Product |
United States |
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